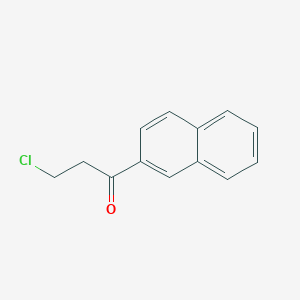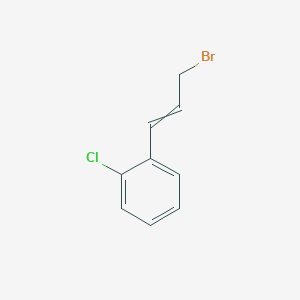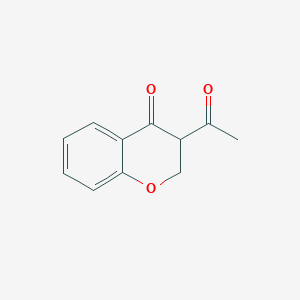
3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. The chromanone framework is significant in medicinal chemistry due to its diverse biological activities. Structurally, 3-acetyl-4-chromanone consists of a chromanone core with an acetyl group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-chromanone typically involves the condensation of appropriate phenolic compounds with acetic anhydride under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-keto esters in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of 3-acetyl-4-chromanone may involve large-scale Pechmann condensation reactions, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted chromanones
Wissenschaftliche Forschungsanwendungen
3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-acetyl-4-chromanone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the acetyl group at the third position but shares the core structure.
3-Benzylidene-4-chromanone: Contains a benzylidene group instead of an acetyl group.
Spirochromanone: Features a spiro linkage at the chromanone core.
Uniqueness: 3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H10O3 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
3-acetyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H10O3/c1-7(12)9-6-14-10-5-3-2-4-8(10)11(9)13/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
ZACGAPYDOVKRJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1COC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
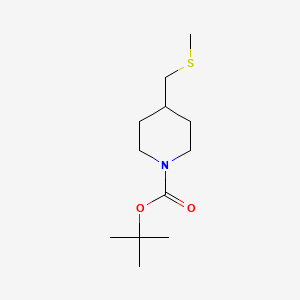
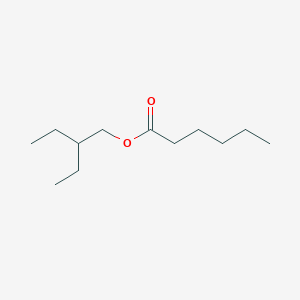
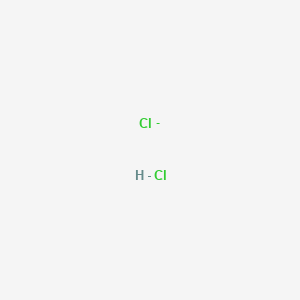

![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8689455.png)

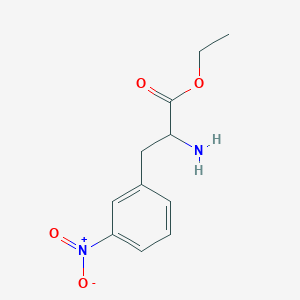
![1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B8689467.png)
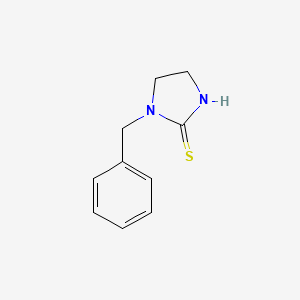
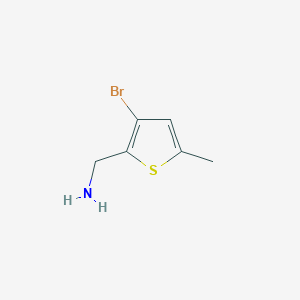
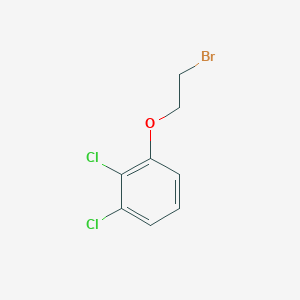
![Methyl 4-[(2-methylpropyl)amino]-3-nitrobenzoate](/img/structure/B8689502.png)
